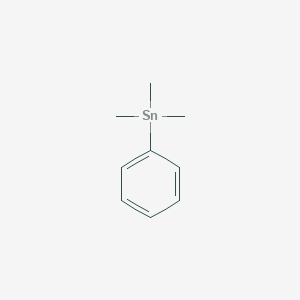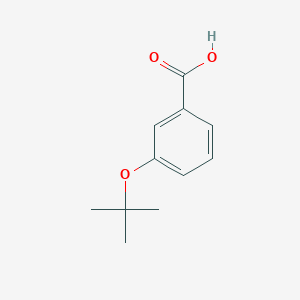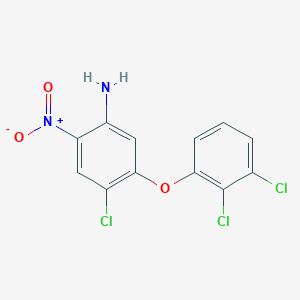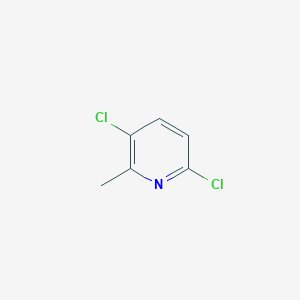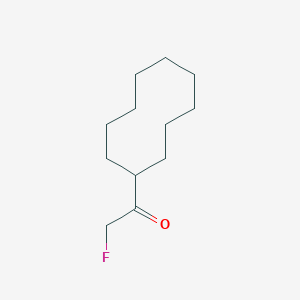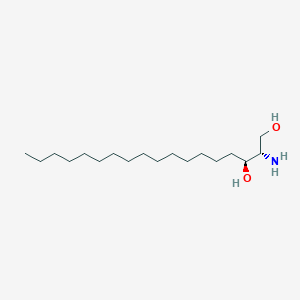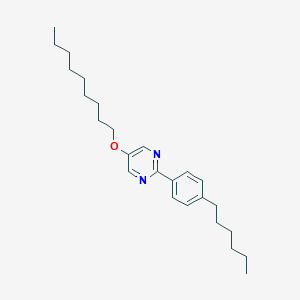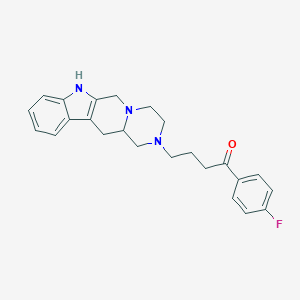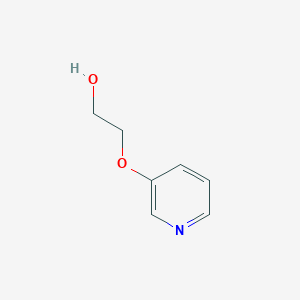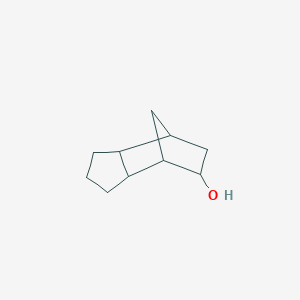
3-Bromo-o-xylene
Overview
Description
3-Bromo-o-xylene, also known as 1-Bromo-2,3-dimethylbenzene, is an aromatic compound that contains a benzene ring linked with two methyl groups and a bromine atom . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of 3-Bromo-o-xylene can be achieved through the oxidative bromination of o-xylene with liquid bromine or hydrobromic acid in aqueous solution in the presence of an alkali-metal bromate as the oxidizing agent . This method allows the amount of wastes to be reduced while maintaining a high yield of bromo-o-xylene .Molecular Structure Analysis
3-Bromo-o-xylene contains a total of 18 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
3-Bromo-o-xylene has been shown to react with nucleophiles, such as ammonia and alcohols, by way of nucleophilic substitution .Physical And Chemical Properties Analysis
3-Bromo-o-xylene has a density of 1.3±0.1 g/cm³, a boiling point of 211.0±9.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 42.9±3.0 kJ/mol, a flash point of 80.6±0.0 °C, and an index of refraction of 1.544 .Scientific Research Applications
Organic Synthesis Intermediary
3-Bromo-o-xylene: is a valuable raw material in organic synthesis . It serves as an intermediate for constructing more complex molecules. Its bromine atom can be substituted with other functional groups through various reactions, enabling the synthesis of a wide range of organic compounds.
Pharmaceutical Manufacturing
In the pharmaceutical industry, 3-Bromo-o-xylene is utilized to synthesize active pharmaceutical ingredients (APIs) . Its structure is pivotal in creating compounds that are essential for drug development, particularly in the production of molecules with anti-inflammatory and analgesic properties.
Agrochemical Production
This compound is also instrumental in the production of agrochemicals . It is used to create pesticides and herbicides, contributing to the protection of crops from pests and diseases, thereby supporting agricultural productivity.
Vitamin B2 Synthesis
3-Bromo-o-xylene: is involved in the synthesis of Vitamin B2 (riboflavin) . It acts as an intermediate in the production process of this essential vitamin, which plays a crucial role in energy metabolism and maintaining normal cellular function.
Material Science
In material science, 3-Bromo-o-xylene is used to develop new materials with specific properties . Its incorporation into polymers can enhance their characteristics, such as thermal stability and chemical resistance, making them suitable for various industrial applications.
Analytical Chemistry
As a standard in analytical chemistry, 3-Bromo-o-xylene helps in the calibration of instruments and the validation of analytical methods . Its known properties provide a benchmark for ensuring the accuracy and precision of chemical analyses.
Mechanism of Action
Target of Action
3-Bromo-1,2-dimethylbenzene, also known as 3-Bromo-o-xylene, is a chemical compound with the molecular formula C8H9Br It is known to cause irritation to the eyes, skin, and respiratory system , suggesting that these could be its primary targets.
Mode of Action
Given its irritant properties, it may interact with sensory neurons in the eyes, skin, and respiratory system, triggering an inflammatory response .
Pharmacokinetics
As a small, lipophilic molecule , it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would typically involve hepatic enzymes and renal clearance, respectively.
Result of Action
The primary result of the action of 3-Bromo-1,2-dimethylbenzene is irritation to the eyes, skin, and respiratory system . This can lead to symptoms such as redness, itching, coughing, and difficulty breathing.
Safety and Hazards
3-Bromo-o-xylene is a combustible liquid that is harmful if swallowed . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
Future Directions
Given its effectiveness as a raw material and mediator for many organic syntheses, agrochemicals, and pharmaceuticals, future research may focus on further optimizing the synthesis process of 3-Bromo-o-xylene . The use of an alkali-metal bromate as the oxidant to produce monobromo-o-xylene is a promising direction .
properties
IUPAC Name |
1-bromo-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPXNBYWDDYJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206231 | |
| Record name | 3-Bromo-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-o-xylene | |
CAS RN |
576-23-8 | |
| Record name | 1-Bromo-2,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-o-xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 576-23-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-o-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Bromo-o-xylene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMB6CL2XRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were employed to study 3-Bromo-o-xylene and what were the key findings?
A1: The researchers utilized Fourier transform infrared (FTIR) and Fourier transform Raman (FT-Raman) spectroscopy to analyze the vibrational characteristics of 3-Bromo-o-xylene []. FTIR spectra were recorded in the 4000-400 cm-1 range, while FT-Raman spectra were obtained in the 3500-50 cm-1 region []. The experimentally obtained spectra were then compared to theoretically calculated spectra derived from density functional theory (DFT) calculations using B3LYP functional and 6-31+G(d,p) and 6-311++G(d,p) basis sets []. This comparison allowed for the assignment of vibrational modes and provided insights into the molecule's structure and bonding properties.
Q2: How was computational chemistry employed in this study and what information did it provide?
A2: Density functional theory (DFT) calculations played a crucial role in understanding the properties of 3-Bromo-o-xylene []. Researchers used DFT calculations at the B3LYP level with 6-31+G(d,p) and 6-311++G(d,p) basis sets to determine the optimized geometry of the molecule, predict its vibrational frequencies, and calculate spectral intensities []. Additionally, the study explored the electronic properties of 3-Bromo-o-xylene by calculating its UV-Vis spectrum and HOMO-LUMO energy gap, providing insights into its electronic transitions and potential reactivity []. These computational approaches complemented the experimental findings and provided a deeper understanding of the molecule's behavior at the electronic level.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



